molecular formula C7Cl2F6S B14065710 1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene

1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene

Cat. No.: B14065710
M. Wt: 301.04 g/mol
InChI Key: VMKPBLAMMYDDCJ-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C7Cl2F6S This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation and trifluoromethylation reactions. One common method involves the reaction of a suitable benzene derivative with chlorine and fluorine sources under controlled conditions. The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound’s halogen atoms and trifluoromethylthio group can participate in various chemical interactions, influencing its reactivity and biological activity. These interactions can affect enzyme activity, receptor binding, and other molecular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has a similar structure but lacks the trifluoromethylthio group.

    1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has a similar halogenation pattern but differs in the position of the trifluoromethyl group.

Uniqueness

1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity. This group can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7Cl2F6S

Molecular Weight

301.04 g/mol

IUPAC Name

1,2-dichloro-3,4,6-trifluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7Cl2F6S/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15

InChI Key

VMKPBLAMMYDDCJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1SC(F)(F)F)F)Cl)Cl)F)F

Origin of Product

United States

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